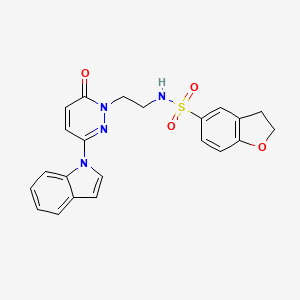
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . This suggests that this compound may interact with its targets to induce changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to exhibit various biologically vital properties . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body , suggesting that this compound may affect multiple biochemical pathways.
Result of Action
Given the biological activities of indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
生物活性
N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound integrates various pharmacologically relevant substructures, including indole and pyridazine moieties, which are known for their diverse biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C22H20N4O4S, with a molecular weight of approximately 436.49 g/mol. The structure features a sulfonamide group, which is often associated with antibacterial and antitumor activities.
Target Receptors and Pathways
Indole derivatives like this compound are known to interact with various biological targets. They can modulate receptor activity, particularly in the context of G-protein coupled receptors (GPCRs) and other signaling pathways involved in cell proliferation and apoptosis. The presence of the pyridazine ring enhances the compound's ability to inhibit specific enzymes or proteins involved in tumor growth and inflammation.
Biochemical Pathways
Research indicates that compounds containing indole and pyridazine structures can influence several key biochemical pathways:
- Inhibition of Tubulin Assembly : Similar compounds have shown potent inhibition of tubulin polymerization, which is critical for cancer cell proliferation.
- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Several studies have evaluated the anticancer potential of indole-based compounds similar to this compound. For instance:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| OXi8006 | SK-OV-3 | 3.45 | Tubulin assembly inhibition |
| OXi8007 | DU-145 | 5.0 | Cytotoxicity via apoptosis induction |
These findings suggest that similar compounds can effectively inhibit tumor growth through mechanisms involving tubulin disruption and apoptosis.
Analgesic Activity
Research on related compounds has demonstrated analgesic properties through various pain models:
- Hot Plate Test : Used to assess pain response.
- Writhing Test : Evaluates visceral pain relief.
The derivatives showed comparable efficacy to established analgesics like morphine in these models.
Case Studies
- Synthesis and Evaluation : A study synthesized various indole-based compounds, including those similar to our target compound. The evaluation revealed significant cytotoxicity against ovarian and lung cancer cell lines, indicating a strong potential for further development as anticancer agents .
- Formyl Peptide Receptors (FPRs) : Another study focused on pyridazinone derivatives demonstrated that modifications at specific positions led to enhanced agonist activity at FPRs, which are implicated in inflammatory responses .
特性
IUPAC Name |
N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-22-8-7-21(25-12-9-16-3-1-2-4-19(16)25)24-26(22)13-11-23-31(28,29)18-5-6-20-17(15-18)10-14-30-20/h1-9,12,15,23H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTJKJMOPVDFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














